molecular formula C3BF5 B12540664 Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane CAS No. 663152-72-5

Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane

Cat. No.: B12540664
CAS No.: 663152-72-5
M. Wt: 141.84 g/mol
InChI Key: SMRWIMHYLAZPJV-UHFFFAOYSA-N
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Description

Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is a boron-based compound featuring a propargyl group substituted with three fluorine atoms and two additional fluorine atoms bound to the boron center. This structure combines the electron-withdrawing effects of fluorine with the reactivity of the alkyne moiety, making it a versatile intermediate in synthesizing trifluoromethylated compounds. Such compounds are critical in pharmaceuticals and agrochemicals due to the trifluoromethyl group's metabolic stability and lipophilicity .

Properties

CAS No.

663152-72-5

Molecular Formula

C3BF5

Molecular Weight

141.84 g/mol

IUPAC Name

difluoro(3,3,3-trifluoroprop-1-ynyl)borane

InChI

InChI=1S/C3BF5/c5-3(6,7)1-2-4(8)9

InChI Key

SMRWIMHYLAZPJV-UHFFFAOYSA-N

Canonical SMILES

B(C#CC(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Components

  • Substrate : 1-Trifluoromethyl alkynes (e.g., 4-(3,3,3-trifluoroprop-1-yn-1-yl)-1,1'-biphenyl).
  • Boron Source : Bis(pinacolato)diboron (B₂pin₂).
  • Catalyst : CuSCN (10 mol%).
  • Ligand : 1,10-Phenanthroline (Phen, 10 mol%).
  • Base : Methanol (MeOLi, 1–2 equiv.).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 60°C.

Reaction Mechanism

The reaction proceeds via a proposed γ-selective borylcupration into the alkyne, followed by β-fluoro elimination (Fig. 1). This mechanism avoids over-defluorination of the CF₃ group, preserving the gem-difluoro structure.

Parameter Optimal Condition Yield
Catalyst CuSCN (10 mol%) 82%
Ligand Phen (10 mol%) 82%
Base MeOLi (1 equiv.) 82%
Solvent THF 82%
Temperature 60°C 82%

Table 1: Optimized conditions for Cu-catalyzed defluoroborylation.

Synthesis via Trifluoropropynyl Trifluoroborate Precursors

Another approach involves the hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate to yield the borane. This method is highlighted in studies on stereoselective hydrogenation.

Key Steps

  • Preparation of Trifluoroborate :

    • React 3,3,3-trifluoroprop-1-yne with BF₃·OEt₂ and a potassium salt.
    • Example: HFC-245fa (1,1,1,3,3-pentafluoropropane) reacts with BF₃·OEt₂ to form the trifluoroborate.
  • Hydrogenation :

    • Use Pd/C or Pd(OAc)₂ catalysts under H₂ atmosphere.
    • Stereoselective hydrogenation yields either Z- or E-alkenylborates, which can be further functionalized.

Challenges and Solutions

  • Stereocontrol : Pd catalysts with chiral ligands enable >98% Z or E selectivity.
  • Safety : Avoiding toxic intermediates by using inert atmospheres.

Radical-Mediated Borylation of Polyfluoroalkenes

Radical pathways offer an alternative to transition-metal catalysis, enabling borylation under mild conditions.

Mechanistic Overview

  • Initiation : Photoredox catalysts generate boron radicals.
  • Propagation : Radical addition to the alkyne followed by fluorine elimination.
  • Termination : Recombination or hydrogen abstraction.
Catalyst Substrate Yield
Iridium photocatalyst 3,3,3-Trifluoroprop-1-yne 65–85%
Copper(I) catalyst gem-Difluoroalkenes 70–90%

Table 2: Radical-based borylation methods for fluorinated substrates.

Comparative Analysis of Methods

Method Advantages Limitations
Cu-Catalyzed Defluoroborylation High regioselectivity, broad scope Requires expensive ligands (Phen)
Trifluoroborate Hydrogenation Stereoselective, scalable Limited to alkynyl substrates
Radical Borylation Mild conditions, no metal catalysts Lower yields, radical side reactions

Table 3: Comparison of preparation methods.

Applications and Derivatives

Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane serves as a precursor in:

  • Suzuki-Miyaura Coupling : Forms β-trifluoromethylstyrenes.
  • Diels-Alder Reactions : Constructs fluorinated cycloadducts.
  • Liquid Crystalline Materials : Incorporation into boronates with thermal stability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling reactions are widely used for the synthesis of complex organic molecules. These reactions involve the coupling of organoboranes with aryl halides in the presence of a palladium catalyst. While specific data on difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is scarce, related compounds like trifluoroborates can undergo such reactions to form fluorinated styrenes with high isomeric purity .

Copper-Catalyzed Reactions

Copper-catalyzed reactions are versatile tools in organic synthesis, offering routes to various fluorinated compounds. For example, copper-catalyzed defluoroborylation and hydrodefluorination of trifluoromethylated alkynes can yield a range of fluorine-containing compounds with high chemoselectivity and regioselectivity . These reactions demonstrate the potential for manipulating fluorinated organoboranes in a controlled manner.

Reaction Conditions and Catalysts

The choice of catalysts and reaction conditions is crucial in achieving desired outcomes in fluorinated organoborane chemistry. Copper(I) salts, such as CuSCN, are commonly used in conjunction with ligands like 1,10-phenanthroline to enhance selectivity and yield . Solvents like THF and MeCN are often employed, with bases such as MeOLi or t-BuOK used to control the reaction environment.

Data Tables: Reaction Conditions and Yields

While specific data for this compound is not available, related reactions involving fluorinated organoboranes can provide insight into potential conditions and outcomes. The following table illustrates conditions and yields for a copper-catalyzed reaction:

EntryCatalystLigandBaseSolventYield (%)
9CuSCNPhent-BuOKTHF8
11CuSCNPhenMeOLi (2)THF38
12CuSCNPhen (1.0)MeOLi (2)THF35
14CuSCNPhen (1.0)MeOLi (2)CH3CN93 (71)

Table 1: Conditions and Yields for Copper-Catalyzed Reactions .

Scientific Research Applications

Synthetic Applications

2.1. Fluoroallylboration Reactions

One of the prominent applications of difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is in the fluoroallylboration of aldehydes. This reaction allows for the introduction of fluorinated groups into organic molecules, enhancing their biological and chemical properties. Research has demonstrated that using this compound can lead to high enantioselectivity in the synthesis of fluorinated alcohols .

2.2. Copper-Catalyzed Reactions

Recent studies have shown that this compound can be effectively employed in copper-catalyzed reactions. These reactions include defluoroborylation and hydrodefluorination processes that yield valuable fluorinated building blocks for drug discovery and materials science . The switchable nature of these reactions allows for the production of diverse fluorinated compounds from a single starting material.

3.1. Case Study: Development of Fluorinated Pharmaceuticals

A significant application of this compound was documented in the synthesis of fluorinated pharmaceuticals. Researchers utilized this compound to create intermediates that are critical for developing new therapeutic agents with enhanced efficacy and reduced side effects. The study highlighted the compound's ability to facilitate regioselective borylation reactions leading to complex fluorinated structures .

3.2. Case Study: Material Science Applications

In material science, this compound has been used to synthesize advanced materials with tailored properties. For instance, it has been incorporated into polymer matrices to improve thermal stability and chemical resistance due to its unique trifluoromethyl groups . This application underscores the versatility of this compound beyond traditional organic synthesis.

Comparison Table of Applications

Application AreaDescriptionKey Findings
FluoroallylborationSynthesis of fluorinated alcoholsHigh enantioselectivity achieved
Copper-Catalyzed ReactionsFormation of diverse fluorinated compoundsSwitchable reactions yielding multiple products
Pharmaceutical DevelopmentCreation of intermediates for drug synthesisEnhanced efficacy in therapeutic agents
Material ScienceSynthesis of polymers with improved propertiesIncreased thermal stability and resistance

Mechanism of Action

The mechanism of action of difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of new bonds and the transformation of existing chemical structures. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Similar Boron Compounds

Structural and Electronic Comparisons

Difluoro(phenyl)borane (C₆H₅BF₂)
  • Structure : Replaces the propargyl group with a phenyl ring.
  • Electronic Effects : The phenyl group provides π-conjugation, while fluorine atoms enhance Lewis acidity.
  • Solvent Coordination : Forms 4-coordinate adducts with solvents like THF or acetonitrile, altering its ¹⁹F NMR chemical shifts by ~6 ppm compared to the unbound 3-coordinate form .
  • Applications : Used in catalytic amidation reactions; solvent coordination modulates reactivity .
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
  • Structure : Three pentafluorophenyl groups bound to boron.
  • Lewis Acidity: Stronger Lewis acidity than non-fluorinated analogs due to electron-withdrawing fluorine substituents.
  • Catalytic Efficiency : In hydrogenation of aldehydes, yields 88% product, outperforming triphenylborane (0% yield) but less active than tris[3,5-bis(trifluoromethyl)phenyl]borane (B-a) .
Trifluoro(tetrahydrofuran)boron (BF₃·THF)
  • Structure : Boron trifluoride coordinated to THF.
  • Coordination Stability : Forms stable 4-coordinate complexes, reducing electrophilicity compared to uncoordinated BF₃.
  • Applications : Common Lewis acid catalyst in organic synthesis, but less versatile in fluorinated systems compared to propargyl-substituted analogs .

Spectroscopic and Solvent Interaction Properties

¹⁹F NMR Chemical Shifts
Compound Coordination State ¹⁹F Shift (ppm) Solvent Reference
Difluoro(phenyl)borane 3-coordinate -127.5 Acetonitrile
Difluoro(phenyl)borane-THF adduct 4-coordinate -133.5 THF
Trifluoro(tetrahydrofuran)boron 4-coordinate -148.2 THF
  • The target compound’s ¹⁹F shifts are expected to differ due to the propargyl group’s inductive effects, though experimental data is lacking in the provided evidence.

Anion Sensing and Binding

Triarylborane-decorated porphyrins (e.g., compound 3 in ) exhibit dual binding sites for fluoride (at boron) and cyanide (at Zn²⁺). In contrast, the target compound’s propargyl group may limit such multi-site interactions but could enhance selectivity for smaller anions via boron-fluorine interactions .

Key Research Findings and Gaps

  • Catalytic Superiority: Fluorinated arylboranes (e.g., B(C₆F₅)₃) outperform non-fluorinated analogs in catalysis, suggesting the target compound’s trifluoropropynyl group may offer similar advantages .
  • Synthetic Challenges : Reactions with difluoro/dibromo boranes often fail, highlighting the need for optimized conditions for propargyl-substituted derivatives .
  • Data Gaps : Direct studies on the target compound’s catalytic activity, NLO properties, and anion sensing are absent in the evidence, necessitating further experimental validation.

Biological Activity

Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is a fluorinated organoboron compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure and properties make it a valuable candidate for drug discovery and synthesis of advanced materials.

Chemical Structure and Properties

This compound features a boron atom bonded to a trifluoropropynyl group. The presence of multiple fluorine atoms contributes to its stability and reactivity. The molecular formula is C4H2F5BC_4H_2F_5B, and it exhibits significant electronic properties due to the electronegative fluorine substituents.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC4H2F5BC_4H_2F_5B
Molecular Weight151.86 g/mol
Boiling PointNot readily available
SolubilitySoluble in organic solvents

Research indicates that this compound may interact with biological systems through several mechanisms:

  • Reactivity with Nucleophiles : The boron atom can act as an electrophile, allowing for nucleophilic attack by biological molecules such as amino acids and nucleotides.
  • Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Study 1: Antitumor Activity

In a study conducted by Ramachandran et al., the compound was tested for its antitumor activity against pancreatic carcinoma cells. Results indicated that it inhibited cell growth in a dose-dependent manner, suggesting potential as a chemotherapeutic agent .

Study 2: Synthesis of Bioactive Compounds

A recent investigation focused on the synthesis of bioactive compounds using this compound as a key intermediate. The study highlighted its utility in creating derivatives with enhanced biological activity through strategic modifications .

Table 2: Summary of Biological Studies

StudyFindingsReference
Antitumor ActivityDose-dependent inhibition of tumor growthRamachandran et al., 2010
Synthesis of Bioactive CompoundsUseful for creating derivatives with activityRamachandran et al., 2015

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, which allows selective formation of (Z)- or (E)-isomers depending on catalyst choice and reaction time. Optimizing solvent polarity (e.g., acetonitrile vs. THF) and temperature (35–50°C) enhances stereochemical control and yield. Monitoring reaction progress via 19F^{19}\text{F} NMR helps track isomerization dynamics . For boron-centered reactivity, solvolysis of tetrafluoroborate salts in acidic media (e.g., concentrated H2_2SO4_4) is effective, as demonstrated in analogous tris(trifluoromethyl)borane carbonyl syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this borane, and how are key peaks interpreted?

  • Methodological Answer :

  • Multinuclear NMR : 11B^{11}\text{B} NMR identifies boron coordination states (δ ~0–30 ppm for trigonal planar vs. δ >50 ppm for tetrahedral). 19F^{19}\text{F} NMR distinguishes CF3_3 and BF2_2 environments; shifts near −60 to −70 ppm suggest 3-coordinate boron, while 4-coordinate anionic forms (e.g., BF4_4^-) appear at −150 to −160 ppm .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry, bond lengths (e.g., B–C vs. B–F), and steric effects from fluorinated substituents .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns, critical for validating purity and substituent stability .

Q. How does the Lewis acidity of this borane compare to other fluorinated boranes, and what methods quantify this?

  • Methodological Answer : Lewis acidity is quantified using the Gutmann-Beckett method, where the 31P^{31}\text{P} NMR chemical shift of an adduct with Et3_3PO reflects acceptor strength (higher δ = stronger acidity). Childs’ method employs competitive binding with indicators like 2,6-lutidine. Tris(2,4-difluorophenyl)borane, a structural analog, shows moderate acidity (comparable to B(C6_6F5_5)3_3), but electron-withdrawing CF3_3 groups in the target compound may enhance it .

Advanced Research Questions

Q. What computational approaches predict the electronic structure of this borane, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts bond lengths, vibrational frequencies (e.g., B–CO stretching at ~2250 cm1^{-1}), and 19F^{19}\text{F} NMR shifts. Discrepancies between gas-phase (B–CO = 1.617 Å) and solid-state (1.69 Å) geometries highlight environmental effects, requiring implicit solvent models or periodic boundary conditions for alignment with experimental XRD/NMR data .

Q. How can stereoselective synthesis of β-trifluoromethylstyrenes be achieved using this borane, and what factors influence (Z)/(E) isomer formation?

  • Methodological Answer : (Z)-Selectivity arises from kinetic control during Pd-catalyzed hydrogenation, while prolonged reaction times favor thermodynamically stable (E)-isomers. Catalyst choice (e.g., Pd/C vs. Pd(OAc)2_2) and solvent polarity modulate transition-state steric effects. Post-reaction 19F^{19}\text{F} NMR or GC-MS analysis quantifies isomer ratios, with coupling to aryl halides providing functionalized styrenes .

Q. How can researchers resolve discrepancies between 19F^{19}\text{F} NMR and XRD data when analyzing boron coordination states?

  • Methodological Answer : Conflicting data may arise from dynamic equilibria (e.g., 3- vs. 4-coordinate boron in solution). Variable-temperature 19F^{19}\text{F} NMR identifies exchange processes, while XRD provides static solid-state snapshots. For example, acetonitrile solvent stabilizes 4-coordinate anionic forms, shifting 19F^{19}\text{F} NMR peaks by ~6 ppm compared to gas-phase predictions. Cross-validation with IR spectroscopy (B–F stretching modes) and computational models resolves ambiguities .

Q. What mechanistic insights explain this borane’s role in catalytic dehydrogenation or small-molecule activation?

  • Methodological Answer : Kinetic studies (e.g., hydrogen evolution monitoring) reveal rate dependencies on substrate concentration, temperature, and catalyst loading. For dimethylamine borane analogs, activation parameters (Ea_a, ΔH^\ddagger) derived from Arrhenius plots suggest a bimolecular transition state. Mechanistic probes like isotopic labeling (D2_2 vs. H2_2) or trapping intermediates with Lewis bases (e.g., CO) clarify boron’s role in H2_2 release or substrate activation .

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